molecular formula C5H10NaO2 B1324468 Sodium isovalerate CAS No. 539-66-2

Sodium isovalerate

Cat. No.: B1324468
CAS No.: 539-66-2
M. Wt: 125.12 g/mol
InChI Key: XBINCBYSUADRLY-UHFFFAOYSA-N
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Description

Sodium isovalerate, also known as sodium 3-methylbutanoate, is a sodium salt of isovaleric acid. It is a branched-chain alkyl carboxylate with the molecular formula C5H9NaO2. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Sodium isovalerate, a short-chain fatty acid (SCFA), primarily targets intestinal epithelial cells (IECs) and pancreatic β-cells . It interacts with SCFA-specific receptors, namely free fatty acid receptor 2 (FFAR2) and free fatty acid receptor 3 (FFAR3) . These receptors play a crucial role in regulating insulin secretion and maintaining gut health .

Mode of Action

This compound interacts with its targets through substrate transporters like monocarboxylate transporter 1 and sodium-coupled monocarboxylate transporter 1 . These transporters facilitate the absorption of SCFAs, promoting cellular metabolism . This compound, structurally similar to γ-aminobutyric acid (GABA), can increase GABA levels across various body tissues .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes the secretion of glucagon-like peptide-1 by IECs, which helps inhibit the elevation of blood glucose . It also increases the expression of G protein-coupled receptors such as GPR41 and GPR43 . Furthermore, it inhibits histone deacetylases, participating in the regulation of the proliferation, differentiation, and function of IECs .

Result of Action

This compound has several molecular and cellular effects. It promotes intestinal barrier function, as evidenced by increased transepithelial electrical resistance (TEER) and reduced paracellular permeability in Caco-2 cell monolayer models . This activity is linked to the valerate-induced AMPK activation and tight junctions (TJs) assembly . This compound supplementation also increases GABA levels across stool, blood, and amygdala, and significantly increases H4 acetylation in the amygdala of mice .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action of this compound. The gut microbiome plays a significant role in the production of SCFAs, including this compound, through the fermentation of dietary fiber and protein . Changes in the gut microbiome composition can therefore affect the production and subsequent action of this compound .

Biochemical Analysis

Biochemical Properties

Sodium isovalerate is involved in several biochemical reactions, particularly in the gut where it is produced by the fermentation of dietary fibers by gut microbiota. It interacts with various enzymes and proteins, including histone deacetylases, which it inhibits, leading to changes in gene expression . This compound also interacts with G-protein coupled receptors, influencing cellular signaling pathways . These interactions highlight the compound’s role in regulating gut health and metabolic processes.

Cellular Effects

This compound has been shown to influence various cellular processes. In intestinal epithelial cells, it enhances barrier function by increasing transepithelial electrical resistance and reducing paracellular permeability . This effect is mediated through the activation of AMP-activated protein kinase and the assembly of tight junctions . Additionally, this compound has been found to reduce voluntary alcohol intake in mice by increasing gamma-aminobutyric acid levels and altering gene expression in the amygdala .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits histone deacetylases, leading to increased acetylation of histone proteins and changes in gene expression . This compound also activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis . Furthermore, it interacts with G-protein coupled receptors, influencing various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its impact on transepithelial electrical resistance and paracellular permeability in intestinal epithelial cells is dose-dependent and can be observed within 24 to 72 hours . The stability and degradation of this compound in these settings are crucial for its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral supplementation of this compound has been shown to reduce alcohol intake and improve anxiety-like behavior without affecting overall food and water intake . In dairy calves, isovalerate supplementation has been found to improve growth performance and ruminal fermentation, with optimal effects observed at a dosage of 6 grams per calf per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by the fermentation of dietary fibers by gut microbiota and is further metabolized by various enzymes . This compound influences metabolic flux and metabolite levels, particularly in the gut, where it plays a role in maintaining intestinal and immune homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within the body is crucial for its localization and accumulation in specific tissues, where it exerts its effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The precise localization of this compound within cells influences its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isovalerate can be synthesized through the neutralization of isovaleric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where isovaleric acid (C5H10O2) reacts with sodium hydroxide (NaOH) to form this compound and water:

C5H10O2+NaOHC5H9NaO2+H2O\text{C5H10O2} + \text{NaOH} \rightarrow \text{C5H9NaO2} + \text{H2O} C5H10O2+NaOH→C5H9NaO2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation. The process involves the reaction of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce isovaleric acid. The acid is subsequently neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium isovalerate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isovaleric acid.

    Reduction: It can be reduced to form isovaleraldehyde.

    Substitution: It can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Sodium isovalerate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Sodium butyrate: Another short-chain fatty acid salt with similar metabolic and therapeutic properties.

    Sodium propionate: Used as a food preservative and has similar chemical reactivity.

    Sodium valerate: Shares similar structural and functional properties but differs in chain length.

Uniqueness: Sodium isovalerate is unique due to its branched-chain structure, which imparts distinct chemical and biological properties. Its role as a GABA analogue sets it apart from other similar compounds, making it valuable in neurological research and therapy .

Properties

CAS No.

539-66-2

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

IUPAC Name

sodium;3-methylbutanoate

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);

InChI Key

XBINCBYSUADRLY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)O.[Na]

539-66-2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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